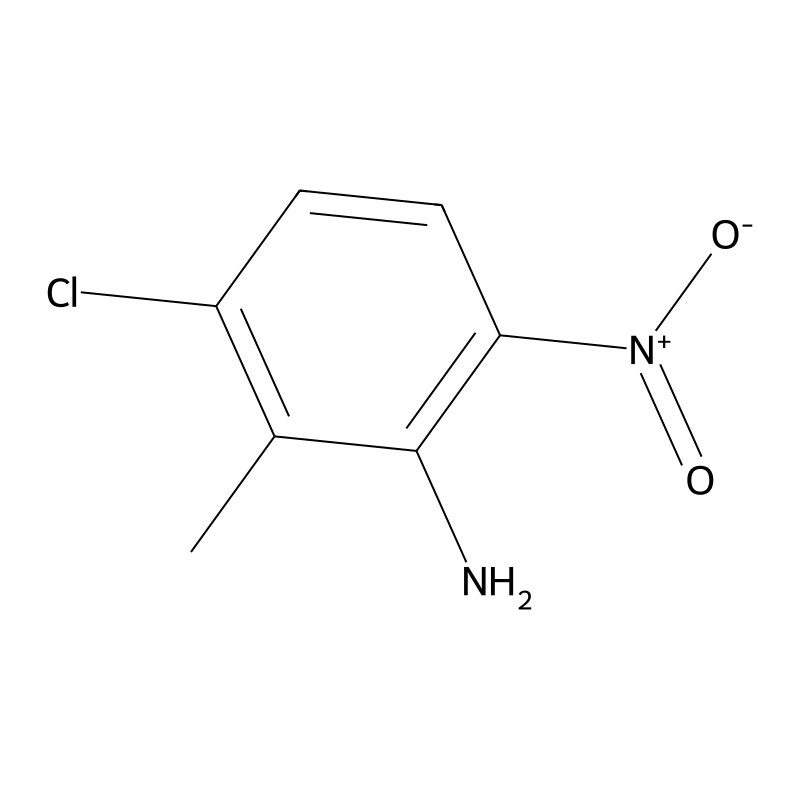

3-Chloro-2-methyl-6-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Additionally, m-Aryloxy phenols, which can be synthesized using similar compounds, have a wide range of applications. They are used as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Third Harmonic Generation (THG)

Compounds similar to 3-Chloro-2-methyl-6-nitroaniline, such as 2-Chloro 5-Nitroaniline, have been used in the field of optical signal processing . They are used in photonic waveguides, frequency-resolving optical gating, and optical imaging processing . The investigation of chlorinated benzene compounds is a difficult process due to their toxicity .

Degradation of Nitroaromatic Compounds

2-Amino-6-nitrotoluene (2-Methyl-3-nitroaniline), a compound similar to 3-Chloro-2-methyl-6-nitroaniline, has been used as a standard while evaluating the potential for degradation of nitroaromatic compounds by indigenous microorganisms .

3-Chloro-2-methyl-6-nitroaniline is an organic compound with the molecular formula and a molecular weight of approximately 186.6 g/mol. This compound features a chloro group, a methyl group, and a nitro group attached to an aniline structure, making it part of the nitroaniline family. It is typically encountered as a solid, exhibiting properties that make it useful in various chemical applications.

There is no known mechanism of action specific to 3C2M6N in scientific research.

- Nitro compounds: Nitroaromatic compounds can be explosive under certain conditions. Handle with care and consult safety data sheets for specific recommendations if encountered in a laboratory setting.

- Chloro compounds: Chlorine substituents can introduce health hazards. [] Proper personal protective equipment should be worn when handling unknown aromatic compounds.

Future Research Directions

- Synthesis and characterization of 3C2M6N to obtain its physical and chemical properties.

- Investigation of potential applications of 3C2M6N in organic synthesis or other fields.

- Toxicity studies to assess potential health hazards.

- Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under basic conditions.

- Reduction Reactions: The nitro group can be reduced to an amine, which alters the compound's properties and reactivity.

- Coupling Reactions: It can be used in coupling reactions to form azo compounds, which are important in dye synthesis.

Several methods have been developed for synthesizing 3-Chloro-2-methyl-6-nitroaniline:

- From 2-Chloro-6-nitrotoluene:

- Hydrolysis of Acetanilide Derivatives:

- Another approach includes heating 3-chloro-2-methyl-6-nitroacetanilide in an aqueous sodium hydroxide solution to yield 3-Chloro-2-methyl-6-nitroaniline.

These methods emphasize the compound's versatility and potential as an intermediate in various chemical syntheses.

Uniqueness:

3-Chloro-2-methyl-6-nitroaniline's unique combination of functional groups allows it to serve specific roles in synthesis that may not be achievable with other similar compounds. Its position-specific substitutions contribute to its distinctive reactivity patterns compared to its analogs.

3-Chloro-2-methyl-6-nitroaniline, a substituted nitroaniline derivative, has emerged as a critical intermediate in organic synthesis. Its development traces back to the mid-20th century, when nitroanilines gained prominence in industrial chemistry for dye production and pharmaceuticals. Structurally, it belongs to the nitroaniline family, characterized by a benzene ring substituted with an amino group, a chlorine atom, a methyl group, and a nitro group. This compound is classified as a halogenated nitroaniline, distinguished by its unique substitution pattern: the methyl group at the ortho position (C2), chlorine at the meta position (C3), and nitro group at the para position (C6) relative to the amino group.

| Position | Substituent | Role in Reactivity |

|---|---|---|

| C2 | Methyl | Electron-donating, steric hindrance |

| C3 | Chlorine | Electron-withdrawing, directing electrophiles |

| C6 | Nitro | Strong electron-withdrawing, meta-directing |

This substitution pattern influences its reactivity, solubility, and applications in synthetic chemistry.

Significance in Organic Synthesis Chemistry

3-Chloro-2-methyl-6-nitroaniline serves as a versatile building block in organic synthesis, particularly in the production of:

- Herbicides: A precursor in the synthesis of selective herbicides targeting specific weed species.

- Pharmaceuticals: Intermediates for tyrosine kinase inhibitors (e.g., dasatinib) and anti-breast cancer agents.

- Dyes and Pigments: A key component in azo dye synthesis via diazotization and coupling reactions.

- Agrochemicals: Used in the preparation of sulfonylurea derivatives with bacteriostatic properties.

Its electron-withdrawing nitro and chlorine groups enhance its utility in electrophilic aromatic substitution reactions, while the methyl group provides steric control.

Structural Overview and Position in Nitroaniline Derivatives

The compound’s structure is defined by its benzene ring with substituents at positions 2, 3, and 6. The nitro group at C6 dominates electronic effects, directing incoming electrophiles to the meta position relative to itself. This contrasts with simpler nitroanilines like 4-nitroaniline, where the nitro group is para to the amino group, leading to different regioselectivity.

| Compound | Substituents | Key Reactivity |

|---|---|---|

| 3-Chloro-2-methyl-6-nitroaniline | C2: CH₃, C3: Cl, C6: NO₂ | Nitro group dictates meta-directing behavior |

| 4-Nitroaniline | C4: NO₂, C1: NH₂ | Para-directing due to NH₂ activating group |

| 2-Nitroaniline | C2: NO₂, C1: NH₂ | Ortho/para-directing with NH₂ dominance |

This structural diversity positions 3-chloro-2-methyl-6-nitroaniline as a specialized intermediate in complex synthetic pathways.

3-Chloro-2-methyl-6-nitroaniline is an organic compound with the molecular formula C₇H₇ClN₂O₂ [1] [2] [3]. The molecular weight has been precisely determined as 186.60 grams per mole, with some sources reporting minor variations such as 186.596 grams per mole depending on the calculation method employed [4] [5]. This compound belongs to the nitroaniline family and features a complex aromatic structure with multiple functional groups.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇ClN₂O₂ | [1] [2] [3] |

| Molecular Weight | 186.60 g/mol | [2] [3] |

| Exact Mass | 186.019608 | [6] |

| Monoisotopic Mass | 186.0196052 | [6] |

| Heavy Atom Count | 12 | [7] |

The molecular composition reveals a benzene ring substituted with chlorine, methyl, nitro, and amino functional groups [1] [2]. The presence of these substituents contributes to the overall molecular mass and influences the compound's chemical and physical properties [3] [8].

Structural Features and Conformation

The structural architecture of 3-Chloro-2-methyl-6-nitroaniline is characterized by a benzene ring bearing four distinct substituents positioned at specific locations [1] [2]. The molecule exhibits a planar aromatic system with the amino group (NH₂) attached at position 1, a methyl group (CH₃) at position 2, a chlorine atom (Cl) at position 3, and a nitro group (NO₂) at position 6 [3] [8].

The compound's three-dimensional structure displays significant conformational characteristics influenced by the electronic effects of the substituents [7]. The nitro group is strongly electron-withdrawing, while the amino group is electron-donating, creating a push-pull electronic system across the benzene ring [1] [2]. This electronic arrangement affects the overall molecular geometry and stability.

| Structural Parameter | Value | Reference |

|---|---|---|

| Number of Rings | 1 | [7] |

| Rotatable Bond Count | 1 | [7] |

| Polar Surface Area | 69 Ų | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

The molecular conformation is further characterized by the spatial arrangement of the functional groups, with the nitro group being coplanar with the benzene ring due to conjugation effects [9]. The chlorine and methyl substituents introduce steric effects that influence the overall molecular shape and reactivity patterns [7].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Identifiers

The systematic International Union of Pure and Applied Chemistry name for this compound is 3-chloro-2-methyl-6-nitroaniline [1] [3] [7]. This nomenclature follows the standard rules for naming substituted anilines, where the amino group serves as the parent function and the positions of other substituents are numbered accordingly [2] [8].

The compound is recognized by several alternative chemical identifiers and synonyms in the scientific literature and chemical databases [1] [5]. These alternative names reflect different naming conventions and historical usage patterns within the chemical community.

| Identifier Type | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 3-chloro-2-methyl-6-nitroaniline |

| Primary Synonym | 2-AMINO-6-CHLORO-3-NITROTOLUENE |

| Systematic Name | 3-chloro-2-methyl-6-nitrobenzenamine |

| Alternative Name | Benzenamine, 3-chloro-2-methyl-6-nitro- |

The Simplified Molecular Input Line Entry System representation is CC1=C(C=CC(=C1N)N+[O-])Cl, which provides a linear notation for the molecular structure [1] [8]. The International Chemical Identifier is InChI=1S/C7H7ClN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3, offering a standardized method for representing the compound's structure [3] [8].

Crystallographic and Spectroscopic Structural Verification

Structural verification of 3-Chloro-2-methyl-6-nitroaniline relies on multiple analytical techniques that provide complementary information about the molecular architecture [10]. X-ray crystallography represents the gold standard for determining three-dimensional molecular structures, providing precise atomic coordinates and bond parameters [10].

Spectroscopic methods play a crucial role in structural characterization and verification [11]. Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, confirming the positions and connectivity of substituents on the benzene ring [11]. Infrared spectroscopy identifies characteristic absorption bands corresponding to specific functional groups, including the amino, nitro, and aromatic carbon-hydrogen stretching vibrations [11].

Mass spectrometry contributes to structural verification by determining the molecular weight and fragmentation patterns [8]. The predicted collision cross sections for various ionization modes have been calculated, with values of 134.7 Ų for the protonated molecular ion [M+H]⁺, 144.1 Ų for the sodium adduct [M+Na]⁺, and 138.5 Ų for the deprotonated ion [M-H]⁻ [8].

| Spectroscopic Method | Application | Information Provided |

|---|---|---|

| X-ray Crystallography | Three-dimensional structure determination | Atomic coordinates, bond lengths, bond angles |

| Nuclear Magnetic Resonance | Hydrogen and carbon environment analysis | Chemical shifts, coupling patterns |

| Infrared Spectroscopy | Functional group identification | Characteristic absorption frequencies |

| Mass Spectrometry | Molecular weight and fragmentation | Accurate mass, fragmentation patterns |

The molecular geometry exhibits typical aromatic character with the benzene ring maintaining planarity [10]. The electronic structure is influenced by the presence of both electron-donating (amino) and electron-withdrawing (nitro) substituents, creating a polarized system that affects the compound's reactivity and physical properties [9] [12].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant